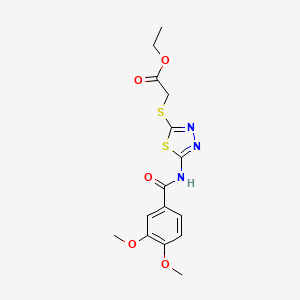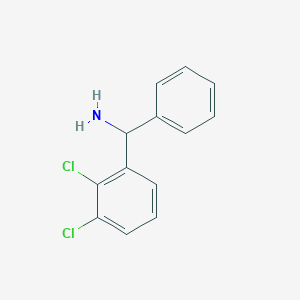
(2,3-Dichlorophenyl)(phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dichlorophenyl)(phenyl)methanamine, also known as 2,3-dichloroamphetamine (DCA), is a chemical compound that belongs to the class of amphetamines. This compound has been the subject of extensive scientific research due to its potential as a therapeutic agent for various neurological disorders.
Applications De Recherche Scientifique
Neurochemistry and Neurotoxicity
Research on substances like MDMA, a phenylisopropylamine related to amphetamines and hallucinogens, offers insights into neurochemistry and neurotoxicity. These studies explore the acute and long-term neurochemical effects of such compounds, highlighting their potential neurotoxicity and the importance of understanding their behavioral and psychological impacts (McKenna & Peroutka, 1990).
Environmental Impact of Chlorinated Compounds
The environmental impact of chlorophenols and related chlorinated compounds has been extensively reviewed, focusing on their toxicity to aquatic life and potential bioaccumulation. Studies in this area aim to understand the fate of these compounds in natural environments, their degradation, and their effects on various organisms, indicating the need for careful management of their release into the environment (Krijgsheld & Gen, 1986).
Analytical Techniques for Environmental Contaminants
Advances in analytical techniques, such as electron impact and electron capture negative ionization mass spectra, are crucial for identifying and quantifying polybrominated diphenyl ethers (PBDEs) and their derivatives in the environment. These methodologies are essential for monitoring environmental pollutants and understanding their distribution, transformation, and potential health risks (Hites, 2008).
Metal-to-Ligand Charge Transfer in Coordination Compounds
Research on cuprous bis-phenanthroline compounds, which exhibit metal-to-ligand charge transfer (MLCT) excited states, highlights the importance of understanding the electronic properties of coordination compounds. These studies have implications for the development of new materials with potential applications in photovoltaics, light-emitting diodes, and as sensors (Scaltrito et al., 2000).
Mécanisme D'action
Target of Action
The primary targets of (2,3-Dichlorophenyl)(phenyl)methanamine are currently unknown. The compound’s structure is similar to other phenylmethanamines, which often interact with various receptors in the body . .
Mode of Action
For example, some phenylmethanamines act as agonists or antagonists at their target receptors, initiating or inhibiting the receptor’s typical response .
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Phenylmethanamines often have effects at the cellular level, such as triggering or blocking cellular responses to the activation of target receptors .
Propriétés
IUPAC Name |
(2,3-dichlorophenyl)-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8,13H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEGYZAUBQOAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2860883.png)
![6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2860886.png)

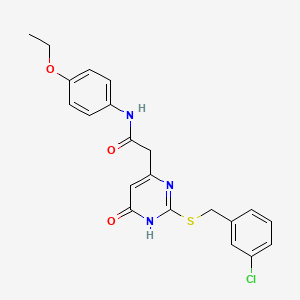
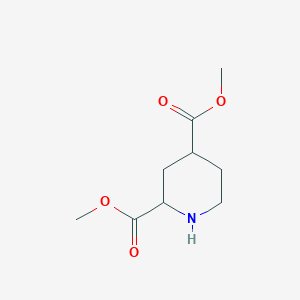

![Methyl (6S,7R)-6-aminospiro[2.5]octane-7-carboxylate;hydrochloride](/img/structure/B2860895.png)
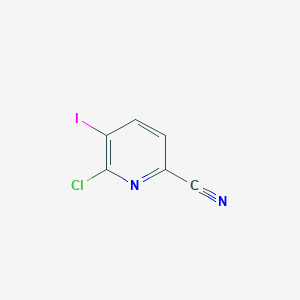
![2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860897.png)
![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)
![(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2860899.png)

